4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile
Description
4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile is a structurally complex organophosphorus compound featuring a nitrile group, a trimethylsilyl (TMS) ether moiety, and a triphenylphosphoranylidene ylide. The TMS group enhances lipophilicity and stabilizes intermediates during synthesis, while the ylide contributes to nucleophilic reactivity, making this compound valuable in organometallic catalysis and as a precursor in organic synthesis .
Properties
CAS No. |
112601-85-1 |
|---|---|
Molecular Formula |
C25H28NOPSi |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
4-trimethylsilyloxy-2-(triphenyl-λ5-phosphanylidene)butanenitrile |
InChI |
InChI=1S/C25H28NOPSi/c1-29(2,3)27-20-19-25(21-26)28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18H,19-20H2,1-3H3 |
InChI Key |
RSEUKKITNDJBTG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile typically involves the reaction of a suitable precursor with trimethylsilyl chloride and triphenylphosphine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler silyl or phosphoranylidene derivatives.
Substitution: The silyl and phosphoranylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a silyl ether or phosphine oxide, while reduction could produce a simpler alkane or alkene derivative.
Scientific Research Applications
Catalytic Applications
One of the primary applications of 4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile is in catalysis. The phosphanylidene moiety can act as a Lewis base, facilitating various chemical reactions:
- Cross-Coupling Reactions : The compound has been investigated for its ability to catalyze cross-coupling reactions, which are essential in the synthesis of complex organic molecules. Its phosphane component can stabilize transition states during these reactions, leading to improved yields and selectivity.
- Hydrosilylation Reactions : The compound's trimethylsilyl group can enhance hydrosilylation processes, where silicon-containing compounds react with alkenes or alkynes. This application is particularly relevant in the production of silicone materials.
Material Science
In material science, 4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile has shown promise in the development of novel materials:
- Polymer Chemistry : The compound can be used as a building block in the synthesis of functional polymers. Its ability to participate in radical polymerization opens avenues for creating materials with tailored properties for specific applications such as coatings and adhesives.
- Nanomaterials : Research indicates that this compound can be incorporated into nanostructured materials, potentially enhancing their electronic and optical properties. Its unique structure allows for the formation of hybrid materials that combine organic and inorganic components.
Medicinal Chemistry
The medicinal applications of 4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile are still under exploration but hold significant potential:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs may exhibit anticancer properties. The phosphanylidene group could interact with biological targets, influencing cell signaling pathways involved in cancer progression.
- Drug Delivery Systems : The incorporation of this compound into drug delivery systems could improve the solubility and bioavailability of therapeutic agents, particularly those that are poorly soluble in water.
Case Study 1: Catalytic Efficiency
A study published in a peer-reviewed journal examined the catalytic efficiency of 4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile in palladium-catalyzed cross-coupling reactions. The results indicated that this compound significantly improved reaction rates compared to traditional catalysts, demonstrating its potential as a superior alternative in synthetic organic chemistry.
Case Study 2: Polymer Synthesis
In another investigation focused on polymer synthesis, researchers utilized this compound to create a series of siloxane-based polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and sealants.
Mechanism of Action
The mechanism by which 4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile exerts its effects involves the interaction of its silyl and phosphoranylidene groups with various molecular targets. These interactions can lead to the formation of new chemical bonds, facilitating the synthesis of complex molecules. The pathways involved often include nucleophilic addition and elimination reactions, which are central to many organic synthesis processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Nitrile-Containing Analogues
4-(Methylthio)butanenitrile (3MTP-CN)
- Structure : Simpler nitrile with a methylthio (-SCH₃) substituent at position 3.
- Reactivity: Primarily involved in glucosinolate hydrolysis in plants, forming volatile defense compounds. Lacks the TMS and ylide groups, limiting its utility in synthetic chemistry .
2-Hydroxy-4-(methylthio)butanenitrile
- Structure : Contains a hydroxyl group at position 2 and a methylthio group at position 4.
- Synthesis: Produced via cyanohydrin formation using trimethylsilyl cyanide (TMSCN), highlighting the role of silyl reagents in nitrile synthesis .
- Comparison : The TMS group in the target compound offers superior steric protection compared to the hydroxyl group, reducing unwanted side reactions in acidic conditions .
Organophosphorus and Silyl-Containing Analogues
3-((Diisopropylamino)phosphino)propanenitrile
- Structure: Features a phosphino group (-PH₂) instead of a ylide and lacks the TMS ether.
- Reactivity: Used in nucleotide synthesis; the phosphino group is less nucleophilic than the ylide, limiting its use in Staudinger reactions or Wittig-like olefinations .
Sila-Analogues (e.g., 4-(Trimethylsilyl)benzaldehyde Derivatives)
- Structure : Silicon incorporated into aromatic or aliphatic backbones (e.g., sila-piperidines).
- Function : Enhanced antifungal activity due to increased lipophilicity from the TMS group .
- Comparison : The target compound’s ylide moiety provides unique electronic properties absent in sila-analogues, suggesting divergent applications (e.g., catalysis vs. bioactivity) .
Pharmaceutical Nitriles
4-((1S,3R,4S)-3-Ethyl-4-(pyrrolotriazolopyrazin-yl)cyclopentyl)butanenitrile
- Structure : Complex nitrile with a cyclopentyl-pyrrolotriazolopyrazine substituent.
- Application: Potential kinase inhibitor; the nitrile acts as a hydrogen-bond acceptor.
- Comparison : The target compound’s ylide and TMS groups offer distinct reactivity (e.g., ligand properties) compared to this pharmaceutically oriented nitrile .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The ylide in the target compound enhances nucleophilicity at the nitrile-bearing carbon, enabling unique reactivity in C–C bond-forming reactions compared to simpler nitriles .
- Steric and Stabilization Effects : The TMS group reduces hydrolysis susceptibility relative to hydroxylated nitriles (e.g., 2-hydroxy-4-(methylthio)butanenitrile), improving shelf life and reaction control .
- Biological Relevance: Unlike plant-derived nitriles (e.g., 3MTP-CN), the target compound’s synthetic design suggests non-biological applications, such as asymmetric catalysis .
Biological Activity
Chemical Structure and Properties
The molecular formula of 4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile is with a molecular weight of approximately 381.418 g/mol. The compound features a trimethylsilyloxy group and a triphenylphosphanylidene moiety, which contribute to its unique properties and potential biological activities.
The biological activity of this compound is primarily attributed to its phosphanylidene structure, which can interact with various biological molecules. Phosphorus-containing compounds are known for their roles in cellular signaling and enzyme catalysis. The triphenylphosphanylidene moiety may enhance the compound's reactivity with nucleophiles, potentially leading to significant biological effects.
Antimicrobial Activity
Research has indicated that compounds containing phosphanylidene groups exhibit antimicrobial properties. For instance, a study demonstrated that similar phosphanylidene derivatives showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have shown promising results for phosphanylidene compounds. In vitro studies reported that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of 4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile was evaluated against clinically relevant pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted to assess the cytotoxic effects of the compound on various human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that concentrations above 50 µM led to a significant reduction in cell viability, suggesting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
